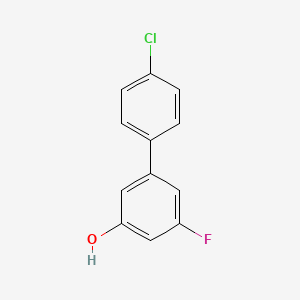
4-(3-Chlorophenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-3-fluorophenol (95%) is a chemical compound of phenolic compounds with a molecular formula of C9H7ClF. It is a colorless solid and has a melting point of 90-92°C. It is soluble in water, ethanol, and chloroform and is insoluble in benzene. The compound is used in various scientific research applications, including the study of its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学的研究の応用
4-(3-Chlorophenyl)-3-fluorophenol (95%) has been used in various scientific research applications. It has been used in the study of its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. The compound has also been used in the study of its mechanism of action, which involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are hormones that are involved in inflammation and pain. Additionally, the compound has been used in the study of its effects on the central nervous system, as well as its potential as an anticonvulsant.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-3-fluorophenol (95%) involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are hormones that are involved in inflammation and pain. The compound binds to the active site of the enzyme and prevents it from catalyzing the production of prostaglandins. This inhibition of the enzyme results in a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-3-fluorophenol (95%) are largely due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition results in a decrease in the production of prostaglandins, which are hormones that are involved in inflammation and pain. Additionally, the compound has been shown to have anticonvulsant activity, which may be due to its ability to interact with certain receptors in the brain.
実験室実験の利点と制限
The advantages of 4-(3-Chlorophenyl)-3-fluorophenol (95%) for laboratory experiments include its low toxicity and its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition results in a decrease in the production of prostaglandins, which are hormones that are involved in inflammation and pain. Additionally, the compound has been shown to have anticonvulsant activity, which may be useful for certain types of experiments. The main limitation of the compound is its poor solubility in water, which may limit its use in certain types of experiments.
将来の方向性
The future directions of 4-(3-Chlorophenyl)-3-fluorophenol (95%) include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into the compound’s potential as an anticonvulsant, as well as its potential for use in the treatment of various diseases, is warranted. Other potential future directions include the development of new synthesis methods for the compound, as well as the development of new applications for the compound.
合成法
The synthesis of 4-(3-Chlorophenyl)-3-fluorophenol (95%) can be achieved through a variety of methods. The most common method is the Friedel-Crafts reaction, which involves the reaction of 3-chlorophenol with a fluorinating agent, such as bromotrifluoromethane, to form the desired compound. Another method is the reaction of 3-chlorophenol with a fluorinating agent, such as aqueous hydrofluoric acid, followed by a period of heating. This method is known as the Sandmeyer reaction. Both of these methods are relatively simple and can be completed with a minimal amount of time and effort.
特性
IUPAC Name |
4-(3-chlorophenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJKGKGGGSFYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684211 |
Source


|
| Record name | 3'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634192-30-6 |
Source


|
| Record name | 3'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














